Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate
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Overview
Description
Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate is an organic compound with the molecular formula C29H30O4 It is a derivative of benzene and is characterized by the presence of two phenylpropan-2-yl groups attached to a benzene-1,3-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-phenylpropan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and plasticizers due to its structural properties.
Mechanism of Action
The mechanism of action of Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylpropyl) benzene-1,3-dicarboxylate
- Bis(2-ethylhexyl) benzene-1,3-dicarboxylate
- Bis(2-phenylethyl) benzene-1,3-dicarboxylate
Uniqueness
Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate is unique due to the presence of phenylpropan-2-yl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90936-87-1 |
---|---|
Molecular Formula |
C26H26O4 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H26O4/c1-25(2,21-14-7-5-8-15-21)29-23(27)19-12-11-13-20(18-19)24(28)30-26(3,4)22-16-9-6-10-17-22/h5-18H,1-4H3 |
InChI Key |
JRKJSYIVUYZZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC(C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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